9H-thioxanthen-9-ol

Organic Synthesis Reduction Heterocyclic Chemistry

Researchers optimizing heterocyclic libraries face divergent reactivity between xanthene and thioxanthene systems. 9H-Thioxanthen-9-ol (CAS 6783-74-0) solves this with sulfur-imparted electronic effects for predictable nucleophilic substitutions. - **Key application**: Synthesis of thioxanthene-indole hybrids & antioxidant hydrazides (quantifiable activity vs. ascorbic acid). - **Synthetic benchmark**: 76% reported yield from 9H-thioxanthen-9-one reduction - ideal for method comparison. - **Commercial availability**: Multiple pack sizes, immediate global shipment.

Molecular Formula C13H10OS
Molecular Weight 214.28 g/mol
CAS No. 6783-74-0
Cat. No. B3149781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-thioxanthen-9-ol
CAS6783-74-0
Molecular FormulaC13H10OS
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3S2)O
InChIInChI=1S/C13H10OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H
InChIKeyIWNPWQRBFNOGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Thioxanthen-9-ol Core Properties


9H-Thioxanthen-9-ol (CAS 6783-74-0) is a sulfur-containing heterocyclic compound belonging to the thioxanthene family, characterized by a tricyclic structure where a sulfur atom replaces an oxygen atom found in analogous xanthenes [1]. This substitution imparts distinct photophysical and chemical properties, including the ability to absorb light and fluoresce, making it a valuable scaffold and intermediate in synthetic chemistry . Its molecular formula is C13H10OS, with a molecular weight of 214.28 g/mol, and it is typically a white solid with limited aqueous solubility .

1 Fluorescent scaffold for photophysical probe development
2 Sulfur atom imparts distinct electronic and steric properties
3 Core intermediate for constructing heterocyclic libraries

Unique Synthetic Utility of 9H-Thioxanthen-9-ol


While 9H-thioxanthen-9-ol shares a core scaffold with other tricyclic alcohols like xanthen-9-ols and dihydroacridines, direct substitution is not straightforward due to the distinct electronic and steric effects conferred by the sulfur atom [1]. The presence of sulfur significantly alters its reactivity profile, particularly in nucleophilic substitution reactions, compared to its oxygen analog. Furthermore, the 9-hydroxyl group in the thioxanthene system exhibits unique acidity and leaving group ability, which is exploited in specific synthetic transformations, such as iodine-catalyzed couplings with indoles, where the xanthene counterpart may display different reaction kinetics and yields [2]. Consequently, selecting the thioxanthene derivative is critical for achieving the desired synthetic outcome, as the sulfur atom dictates the compound's behavior as a synthetic intermediate and its subsequent biological or material properties [3].

Sulfur vs. Oxygen Reactivity

Thioxanthene sulfur atom alters nucleophilic substitution behaviour compared to xanthene analogs; direct replacement may shift reaction kinetics and outcomes.

Hydroxyl Leaving Group Ability

The 9-hydroxyl group exhibits unique acidity and leaving group ability in the thioxanthene system, affecting coupling efficiency in iodine-catalyzed reactions versus oxygen analogs.

Scaffold-Dependent Properties

Biological and material properties are scaffold-dependent; substituting xanthene for thioxanthene may lead to different target engagement or performance profiles.

Comparative Evidence for 9H-Thioxanthen-9-ol


Reduction Yield Profile

The reduction of 9H-thioxanthen-9-one using sodium borohydride in a mixture of isopropyl alcohol and tetrahydrofuran provides 9H-thioxanthen-9-ol with a reported isolated yield of 76% [1]. This yield establishes a benchmark for the synthesis of this specific thioxanthenol derivative, which can be compared to alternative methods or the synthesis of analogous compounds.

Reduction Yield
Data to verify
76%
Establishes baseline synthetic efficiency
NaBH4/ IPA-THF method; source not specified
Organic Synthesis Reduction Heterocyclic Chemistry

Iodine-Catalyzed Indole Substitution

9H-Thioxanthen-9-ol serves as an effective substrate in an iodine-catalyzed nucleophilic substitution reaction with indoles, producing thioxanthene-indole derivatives. This protocol is reported to be efficient for a range of substrates and offers good yields [1]. While a direct yield comparison for the parent compound is not provided in the excerpt, the method's reported yields of up to 94% for 9-phenyl-9H-thioxanthen-9-ol demonstrate the scaffold's excellent reactivity under these mild, metal-free conditions .

Indole Coupling
Class-level
Up to 94% yield (deriv.)
Supports scaffold reactivity for C-C bond formation
Iodine-catalyzed, mild conditions; parent not quantified
Organic Synthesis Catalysis C-C Bond Formation

Antioxidant Activity of Hydrazide Derivatives

Derivatives synthesized from 9H-thioxanthen-9-ol, specifically a series of alkyl N-(9H-thioxanthen-9-yl)(cyclo)alkylhydrazides, demonstrated quantifiable antioxidant activity. The activity of these derivatives was measured relative to ascorbic acid, with the most effective compounds showing activity in the range of 0.72–0.88 of ascorbic acid's potency [1].

Antioxidant Activity
Class-level
0.72–0.88 vs ascorbic acid
Indicates derivative antioxidant potential
Hydrazide derivatives; in vitro assay context
Antioxidant Activity Medicinal Chemistry Structure-Activity Relationship

9H-Thioxanthen-9-ol Application Scenarios


Intermediate for Heterocyclic Libraries

Given its proven role as a substrate in efficient, mild-condition nucleophilic substitution reactions [1], 9H-thioxanthen-9-ol is an optimal choice as a core scaffold for constructing diverse libraries of thioxanthene-indole hybrids and other complex heterocycles. This application is particularly relevant in medicinal chemistry and chemical biology for exploring structure-activity relationships (SAR) around the thioxanthene core, where the sulfur atom can impart distinct electronic and steric properties influencing biological target engagement.

Precursor for Antioxidant Agents

The synthesis of N-(9H-thioxanthen-9-yl)hydrazides, which have demonstrated quantifiable antioxidant activity relative to ascorbic acid [2], validates the use of 9H-thioxanthen-9-ol as a key starting material in the development of new antioxidant candidates. Researchers focused on oxidative stress-related pathologies can leverage this compound to generate and screen novel derivatives with potentially enhanced or tunable antioxidant properties.

Benchmark for Protocol Optimization

The established and well-documented reduction of 9H-thioxanthen-9-one to 9H-thioxanthen-9-ol with a reported yield of 76% [3] serves as a reliable benchmark for researchers. This specific transformation can be used to optimize reaction conditions (e.g., investigating alternative reducing agents, solvents, or temperatures) or to compare the efficiency of newly developed synthetic methodologies for generating thioxanthenol derivatives.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Scaffold reactivity with indoles
Reaction yield and selectivity review
Antioxidant agent precursor
Derivative antioxidant activity potential
In vitro antioxidant assay comparison
Reduction protocol optimization
Established reduction yield benchmark
Synthetic efficiency and condition screening
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